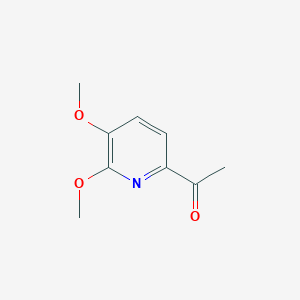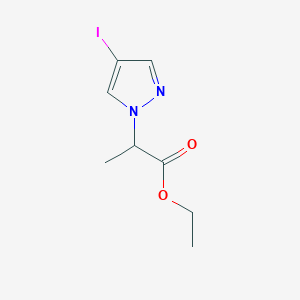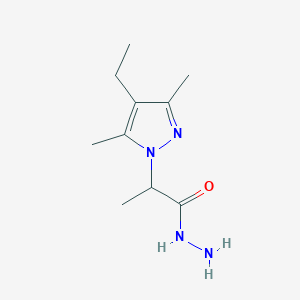
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Descripción general
Descripción
“N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide” is a complex organic compound. It contains an amide group (-CONH2), a benzene ring (C6H5-), an amino group (-NH2), a methyl group (-CH3), and a heptyloxy group (-OC7H15).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino group, and the attachment of the heptyloxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the amide group, the amino group, the methyl group, and the heptyloxy group. The exact arrangement of these groups within the molecule would determine its three-dimensional shape and possibly its reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, amino, and heptyloxy groups. For example, the amide group might be susceptible to hydrolysis, while the amino group could potentially engage in reactions with acids or electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the nonpolar heptyloxy group might make it more soluble in organic solvents.Aplicaciones Científicas De Investigación
Antitumor Activity
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is actively researched for its potential in cancer treatment. For instance, a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).
Antioxidant Properties
Amino-substituted benzamide derivatives, including compounds similar to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, have demonstrated powerful antioxidant capabilities, potentially useful in scavenging free radicals. This was shown through the study of electrochemical oxidation mechanisms (Jovanović et al., 2020).
Anticonvulsant Activity
Research into benzamide derivatives has revealed their potential as anticonvulsants. For example, 4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives have shown promising results in several anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Insecticide Potential
Certain substituted benzamides have been identified as effective inhibitors of mosquito development, suggesting a potential use in controlling mosquito-borne diseases (Schaefer et al., 1978).
Applications in Chemotherapy
4-Amino-N-(2'-aminophenyl)benzamide, a compound related to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, has been found to have a differential therapeutic efficacy in slowly and rapidly proliferating rat tumors, suggesting a potential application in targeted chemotherapy (Berger et al., 1985).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Direcciones Futuras
The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a new material, research could explore its physical properties and potential applications.
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKLNIGSVSKJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)

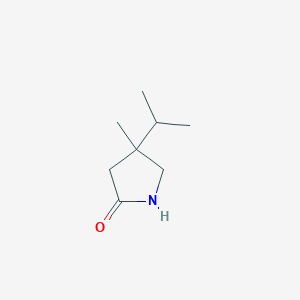
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)

![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
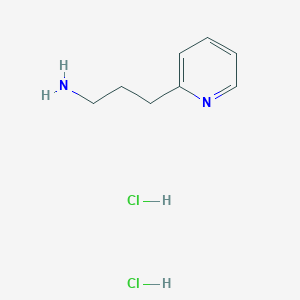
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
